REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[O:15][CH3:16].[I-].[Na+].[CH3:19][N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>COCCOC>[CH3:16][O:15][C:7]1[CH:8]=[CH:9][C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:6]=1[O:5][CH2:4][CH2:3][CH2:2][N:23]1[CH2:24][CH2:25][N:20]([CH3:19])[CH2:21][CH2:22]1 |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClCCCOC1=C(C=CC(=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
Stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the heating mantle was removed
|
Type
|
STIRRING
|
Details
|
stirred for a minimum of 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Bright yellow solids precipitated
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
rinsed
|
Type
|
CUSTOM
|
Details
|
the salts collected with ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate was washed once with 400 mL of 0.5 N NaOH
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (3×390 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated under vacuum at 35-40° C.
|
Type
|
CUSTOM
|
Details
|
to obtain 97.8 g (light orange oil) (77%)
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(OCCCN2CCN(CC2)C)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |